Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count Differentiate the 7-COOH Gem-Dimethyl Chroman-4-one from the Non-methylated Parent Acid
The 2,2-dimethyl substitution and carboxylic acid placement at C7 produce a calculated partition coefficient (XLogP3) of 1.5 for the target compound, compared with XLogP3 of 0.9 for the non-methylated 4-oxochroman-7-carboxylic acid (CAS 90921-09-8), a difference of +0.6 log units [1]. Both compounds share the same topological polar surface area (TPSA = 63.6 Ų) and hydrogen-bond acceptor count (4), but the target compound has one additional rotatable bond owing to the gem-dimethyl moiety, which modestly increases conformational flexibility while the hydrogen-bond donor count remains identical (1, carboxyl OH) . This combination of elevated lipophilicity with unchanged TPSA places the target compound further into oral drug-like chemical space without incurring additional H-bond donor penalties that would compromise permeability.
| Evidence Dimension | Lipophilicity (XLogP3) – key determinant of membrane permeability and oral absorption potential |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 63.6 Ų; HBD = 1; HBA = 4; Rotatable bonds = 1 |
| Comparator Or Baseline | 4-Oxochroman-7-carboxylic acid (CAS 90921-09-8): XLogP3 = 0.9; TPSA = 63.6 Ų; HBD = 1; HBA = 4; Rotatable bonds = 1 (reported as 0 in some sources due to ring-constrained carboxyl) |
| Quantified Difference | ΔXLogP3 = +0.6 (67% increase on log scale, corresponding to approximately 4-fold higher predicted octanol-water partition); TPSA, HBD, and HBA unchanged |
| Conditions | Calculated values from standardized cheminformatics algorithms (PubChem/XLogP3); structures verified by canonical SMILES and InChI |
Why This Matters
A ΔXLogP3 of +0.6 without TPSA penalty predicts meaningfully improved passive membrane permeability compared with the non-methylated parent, making the target compound a more suitable starting scaffold for cell-permeable probe or lead development in intracellular target programs [1].
- [1] Molaid. 4-Oxochroman-7-carboxylic Acid – CAS 90921-09-8. Computed Properties (LogP: 0.9; TPSA: 63.6). View Source
